molecular formula C9H10N2O4 B13901977 Ethyl 3-methyl-5-nitropicolinate

Ethyl 3-methyl-5-nitropicolinate

Cat. No.: B13901977
M. Wt: 210.19 g/mol
InChI Key: NFNYNFQPOYCXBK-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-nitropicolinate is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of an ethyl ester group, a methyl group, and a nitro group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-methyl-5-nitropicolinate typically involves the nitration of 3-methylpyridine followed by esterification. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 5-position of the pyridine ring. The resulting 3-methyl-5-nitropyridine is then subjected to esterification with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-methyl-5-nitropicolinate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Sodium methoxide or potassium tert-butoxide in an appropriate solvent.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed:

    Reduction: Ethyl 3-methyl-5-aminopicolinate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-methyl-5-nitropyridine-2-carboxylic acid.

Scientific Research Applications

Ethyl 3-methyl-5-nitropicolinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for constructing heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of agrochemicals and dyes, where its reactivity can be harnessed to create specific functionalized products.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-5-nitropicolinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects. The ester group can be hydrolyzed by esterases, releasing the active carboxylic acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Ethyl 3-methyl-5-nitropicolinate can be compared with other nitropyridine derivatives, such as:

    Methyl 5-nitropicolinate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 5-nitropicolinate: Lacks the methyl group at the 3-position.

    3-Methyl-5-nitropyridine: Lacks the ester group.

Uniqueness: The presence of both the methyl and ethyl ester groups in this compound provides unique reactivity and potential for diverse chemical transformations. Its specific substitution pattern allows for targeted modifications, making it a valuable compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

ethyl 3-methyl-5-nitropyridine-2-carboxylate

InChI

InChI=1S/C9H10N2O4/c1-3-15-9(12)8-6(2)4-7(5-10-8)11(13)14/h4-5H,3H2,1-2H3

InChI Key

NFNYNFQPOYCXBK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1C)[N+](=O)[O-]

Origin of Product

United States

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